N-[2-[2-iodo-3-[1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yloxy]phenoxy]propyl]-2,4,6-trimethylbenzamide
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Overview
Description
N-[2-[2-iodo-3-[1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yloxy]phenoxy]propyl]-2,4,6-trimethylbenzamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-iodo-3-[1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yloxy]phenoxy]propyl]-2,4,6-trimethylbenzamide typically involves multiple steps, including the formation of intermediate compoundsThe final steps often involve etherification and amidation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-iodo-3-[1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yloxy]phenoxy]propyl]-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation and nitration reactions can introduce new substituents to the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-[2-iodo-3-[1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yloxy]phenoxy]propyl]-2,4,6-trimethylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-[2-[2-iodo-3-[1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yloxy]phenoxy]propyl]-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain kinases, leading to altered signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Iodoaniline: An aromatic amine used as an intermediate in organic synthesis.
2-Iodophenol: A phenolic compound with applications in organic chemistry.
Uniqueness
N-[2-[2-iodo-3-[1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yloxy]phenoxy]propyl]-2,4,6-trimethylbenzamide is unique due to its complex structure, which includes multiple functional groups and aromatic rings.
Properties
Molecular Formula |
C32H39IN2O4 |
---|---|
Molecular Weight |
642.6 g/mol |
IUPAC Name |
N-[2-[2-iodo-3-[1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yloxy]phenoxy]propyl]-2,4,6-trimethylbenzamide |
InChI |
InChI=1S/C32H39IN2O4/c1-18-12-20(3)28(21(4)13-18)31(36)34-16-24(7)38-26-10-9-11-27(30(26)33)39-25(8)17-35-32(37)29-22(5)14-19(2)15-23(29)6/h9-15,24-25H,16-17H2,1-8H3,(H,34,36)(H,35,37) |
InChI Key |
JAYNHBKHWBZEMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC(C)OC2=C(C(=CC=C2)OC(C)CNC(=O)C3=C(C=C(C=C3C)C)C)I)C |
Origin of Product |
United States |
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